3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.56 . It is a liquid at room temperature .Scientific Research Applications
Synthetic Applications and Material Science
In the realm of organic synthesis, fluorinated compounds have been acknowledged for their unique reactive profiles and the ability to influence the physical and chemical properties of molecules. For instance, the development of practical synthesis methods for fluorinated biphenyls, which are key intermediates in pharmaceuticals, highlights the importance of fluorination in modifying reactivity and enhancing the stability of organic molecules (Yanan Qiu et al., 2009). Similarly, the exploration of aqueous fluoroalkylation reactions underscores the role of fluorinated groups in facilitating environment-friendly synthesis processes (Hai‐Xia Song et al., 2018).
Environmental Impact and Degradation
The environmental impact and degradation pathways of fluorinated chemicals have been a subject of increasing concern. Studies on polyfluoroalkyl chemicals (PFAS) and their degradation highlight the persistence and toxicological profiles of these compounds, urging further research into their environmental fate and the development of safer alternatives (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Pharmacological Significance
In pharmacological research, the incorporation of fluorinated substituents into drug molecules has been shown to significantly affect their pharmacokinetic and pharmacodynamic properties. For example, the review on trifluoromethyl substituents in antitubercular drug design highlights the potential of fluorinated groups in enhancing the activity and bioavailability of therapeutic agents (Sidharth Thomas, 1969).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors, which play a crucial role in the treatment of high cholesterol .
Biochemical Pathways
Related compounds have been implicated in the inhibition of cetp, which plays a significant role in lipid metabolism .
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKGJGJYKZNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599774 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129931-47-1 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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